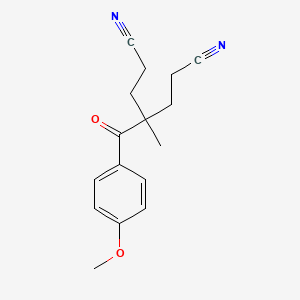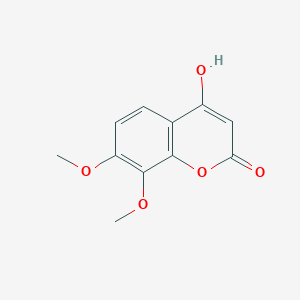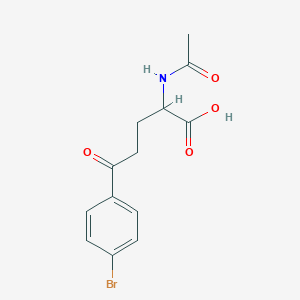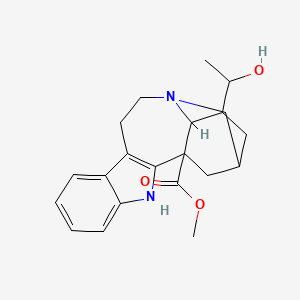
(-)-20S-Heyneanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-20S-Heyneanine is a naturally occurring alkaloid compound found in certain plant species It is known for its complex molecular structure and potential biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-20S-Heyneanine involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route typically starts with the extraction of precursor compounds from natural sources, followed by a series of chemical reactions to build the complex structure of this compound. Common reaction conditions include controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or the use of biotechnological methods to produce the compound in significant quantities. The process often requires optimization of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(-)-20S-Heyneanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of certain atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound with modified functional groups.
科学的研究の応用
(-)-20S-Heyneanine has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for the synthesis of other complex molecules.
Biology: Researchers investigate the biological activities of this compound, including its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications, such as its effects on specific diseases or conditions.
Industry: this compound may have applications in various industrial processes, including the development of new materials or chemical products.
作用機序
The mechanism of action of (-)-20S-Heyneanine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
(-)-20S-Heyneanine can be compared with other similar alkaloid compounds, such as:
Ajmaline: Another alkaloid with similar structural features but different biological activities.
Reserpine: Known for its use in medicine, reserpine shares some structural similarities with this compound.
Yohimbine: An alkaloid with distinct pharmacological properties, often compared with this compound for its structural and functional similarities.
The uniqueness of this compound lies in its specific molecular structure and the particular biological activities it exhibits, distinguishing it from other related compounds.
特性
CAS番号 |
4865-78-5 |
|---|---|
分子式 |
C21H26N2O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
methyl 17-(1-hydroxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-12(24)16-9-13-10-21(20(25)26-2)18-15(7-8-23(11-13)19(16)21)14-5-3-4-6-17(14)22-18/h3-6,12-13,16,19,22,24H,7-11H2,1-2H3 |
InChIキー |
VGDQBNXQAOYMPS-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





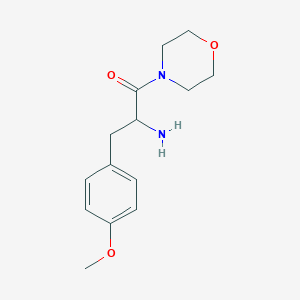

![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)
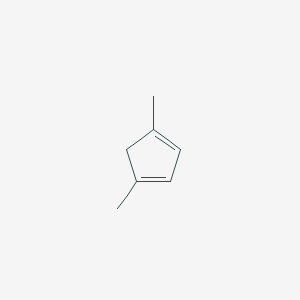
![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)
